Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-9-4-11(17)14(10-16)5-7-15-8-6-14/h11,15,17H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQVDIUWFOPTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CCNCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a linear precursor containing the necessary functional groups, followed by the introduction of the tert-butyl group through tert-butylation reactions. Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as chromium(VI) oxide or Dess-Martin periodinane.
Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
Substitution reactions often involve nucleophiles like halides or amines, with reaction conditions tailored to the specific reagents used.
Major Products Formed:
Oxidation can yield ketones or aldehydes.
Reduction can produce alcohols or amines.
Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of natural products and pharmaceuticals.
Biology: The compound has shown potential as a biological probe or inhibitor in biochemical studies. Its interactions with enzymes and receptors can provide insights into biological processes and pathways.
Medicine: Research has explored the use of this compound in drug development. Its structural features may contribute to the design of new therapeutic agents targeting various diseases.
Industry: In the chemical industry, the compound is used in the synthesis of advanced materials and polymers. Its unique properties can enhance the performance and functionality of these materials.
Mechanism of Action
The mechanism by which tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations
Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS: 1368340-95-7)
- Molecular Weight : 268.35 g/mol (vs. 270.37 g/mol for the hydroxyl analog).
- Key Difference : The hydroxyl group (-OH) is replaced with a ketone (-C=O) at position 3.
- However, the absence of a hydroxyl reduces hydrogen-bonding capacity, which may lower solubility in polar solvents .
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 873924-08-4)
- Molecular Weight : 255.34 g/mol.
- Key Differences :
- Replacement of one nitrogen atom in the diaza system with oxygen (3-aza vs. 2,9-diaza).
- Oxo group at position 9 instead of hydroxyl.
- The reduced nitrogen content may decrease basicity .
Substituent Modifications
Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS: 1159982-59-8)
- Molecular Weight : 343.47 g/mol.
- Key Difference : A benzyl group is introduced at position 7.
- This modification is common in CNS-targeting drug candidates .
Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS: 1159982-61-2)
- Molecular Weight : 292.33 g/mol.
- Key Difference : Two fluorine atoms replace hydrogens at position 4.
- Implications : Fluorination improves metabolic stability and bioavailability by resisting oxidative degradation. The electron-withdrawing effect of fluorine may also modulate pKa of adjacent nitrogen atoms .
Heteroatom and Ring Variations
Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate (CAS: 954240-14-3)
- Molecular Weight : 254.37 g/mol.
- Key Difference : Nitrogen positions shifted (2,8-diaza vs. 2,9-diaza).
Tert-butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate
- Key Differences :
- Replacement of one nitrogen with oxygen (9-oxa).
- Methyl group at position 6.
Comparative Data Table
Biological Activity
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate, with CAS number 1367935-91-8, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with receptors, particularly in relation to the GABAergic system, as well as its implications in immunomodulation.
Chemical Structure and Properties
The structure of this compound features a spirocyclic framework that is significant for its biological interactions, particularly with neurotransmitter receptors.
GABA Receptor Interactions
Research indicates that compounds based on the diazaspiro[5.5]undecane structure exhibit notable activity at the gamma-aminobutyric acid type A receptor (GABAAR). These receptors are crucial for inhibitory neurotransmission in the central nervous system (CNS) and have implications in various neurological disorders.
- GABAAR Antagonism : Studies have shown that related diazaspiro compounds act as competitive antagonists at GABAARs, which may influence macrophage activity and T-cell responses . The modulation of GABAAR activity can significantly affect immune responses, suggesting potential therapeutic applications in inflammatory conditions.
- Cell Membrane Permeability : Despite their potency as GABAAR antagonists, these compounds generally exhibit low cellular membrane permeability, which could limit their effectiveness in vivo . This characteristic necessitates further investigation into formulation strategies to enhance bioavailability.
Immunomodulatory Effects
The immunomodulatory properties of this compound have been highlighted in studies examining its effects on T-cell proliferation and inflammatory responses:
- Impact on T-cell Activity : The modulation of GABAAR signaling has been linked to altered T-cell proliferation, where antagonism can lead to increased inflammatory responses in certain models . This suggests a dual role for such compounds in both neurological and immunological contexts.
Study on Structure–Activity Relationships
A detailed study explored the structure–activity relationships (SAR) of various diazaspiro compounds at GABAARs. Key findings include:
- Binding Affinities : Compounds were assessed for their binding affinities using [3H]muscimol competition binding assays on rat brain tissues. Results indicated that modifications to the spirocyclic structure could enhance or diminish receptor affinity .
- Functional Assays : Functional assays demonstrated that certain analogs exhibited significant antagonistic effects on GABA-induced currents, reinforcing their potential as therapeutic agents targeting CNS disorders .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate?
The synthesis typically involves spirocyclic amine formation followed by Boc (tert-butoxycarbonyl) protection. Key steps include:
- Cyclization : Formation of the diazaspiro[5.5]undecane core via intramolecular cyclization or ring-closing metathesis.
- Hydroxylation : Introduction of the hydroxyl group at position 5 via oxidation or hydroxylation reactions.
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the amine . Example protocol: A mixture of the spirocyclic amine, Boc₂O, and triethylamine in THF at 0°C–RT for 12 hours yields the Boc-protected product with >95% purity .
Q. How is structural characterization of this compound validated in academic research?
A combination of analytical techniques is used:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the spirocyclic structure and hydroxyl group position (e.g., δ ~3.5 ppm for protons adjacent to the hydroxyl group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+H]⁺ = 269.1764 for C₁₄H₂₅N₂O₃) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How do conflicting reports on the compound’s CAS registry numbers impact research reproducibility?
Discrepancies in CAS numbers (e.g., 189333-03-7 vs. 954240-14-3 ) may arise from:
- Isomerism : Positional isomers (e.g., 2,8-diazaspiro vs. 2,9-diazaspiro) or salt forms (e.g., hydrochloride in ).
- Synthetic Byproducts : Impurities from incomplete Boc protection or hydroxylation. Resolution Strategy : Cross-validate synthetic batches using orthogonal techniques (e.g., HPLC purity >98% and differential scanning calorimetry for polymorph identification).
Q. What experimental design considerations are critical for studying the hydroxyl group’s role in pharmacological activity?
The hydroxyl group at position 5 influences hydrogen bonding and solubility. Key approaches include:
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 5-methoxy or 5-fluoro derivatives) and compare binding affinities in vitro .
- Metabolic Stability Assays : Evaluate hepatic microsomal stability to assess the hydroxyl group’s susceptibility to glucuronidation . Example
| Derivative | IC₅₀ (μM) | Metabolic Half-life (h) |
|---|---|---|
| 5-Hydroxy | 0.12 | 1.2 |
| 5-Methoxy | 0.45 | 3.8 |
| 5-Fluoro | 0.09 | 0.9 |
Q. How can researchers address contradictions in crystallographic data for spirocyclic compounds?
- SHELX Refinement : Use SHELXL for high-resolution data to resolve twinning or disorder in the spirocyclic core .
- DFT Calculations : Compare experimental and computed (e.g., B3LYP/6-31G*) bond lengths/angles to validate structural assignments . Example: A 0.02 Å deviation between experimental (X-ray) and computed C-N bond lengths confirms accurate stereochemical assignment .
Methodological Challenges and Solutions
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., Jacobsen’s thiourea) improve enantiomeric excess (ee >90%) .
- Microwave-Assisted Reactions : Reduce reaction time from 24 hours to 2 hours with comparable yields (~85%) .
- Workflow Table :
| Step | Conventional Method | Optimized Method |
|---|---|---|
| Cyclization | 24 h, RT, 65% yield | 2 h, microwave, 80% yield |
| Boc Protection | 12 h, 0°C→RT, 90% yield | 6 h, RT, 92% yield |
Data Contradiction Analysis
Q. Why do anticonvulsant activity results vary across studies for structurally similar diazaspiro compounds?
Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
